molecular formula C26H22FNO4 B8259254 (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8259254
M. Wt: 431.5 g/mol
InChI Key: ZBIORTIFLSIAMQ-DHIUTWEWSA-N
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Description

This compound is a fluorinated pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-17-7-5-6-16(12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIORTIFLSIAMQ-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention due to its potential biological activity, particularly as an inhibitor of key enzymes involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl substituent. The synthesis typically involves multi-step reactions starting from fluorenone and various carboxylic acids.

Key Steps in Synthesis:

  • Condensation Reaction : Fluorenone is reacted with succinonitrile to form an intermediate.
  • Reduction : The double bond in the intermediate is reduced to yield the final product.
  • Purification : The compound is purified through techniques such as column chromatography.

Biological Activity

The primary focus of research on this compound has been its inhibitory effects on M. tuberculosis and its associated enzyme InhA (enoyl-acyl carrier protein reductase), which plays a crucial role in the fatty acid biosynthesis pathway.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of InhA : The compound binds to the active site of InhA, preventing the enzyme from catalyzing reactions necessary for mycobacterial cell wall synthesis.
  • Impact on Mycobacterial Growth : In vitro studies have shown that compounds similar to this one exhibit significant antibacterial activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Research Findings

Recent studies have highlighted the effectiveness of this compound and its derivatives:

  • Inhibition Potency : The compound has demonstrated IC50 values in the low micromolar range against InhA, indicating strong inhibitory potential.
  • Activity Against Multidrug-Resistant Strains : Several derivatives have shown promising results against multidrug-resistant strains of M. tuberculosis, suggesting potential for development into new antitubercular agents.

Data Table: Biological Activity Summary

Compound NameIC50 (μM)Target EnzymeActivity Against MtbReference
This compound10.05InhAYes
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione0.5InhAYes
Pyrrolidine carboxamide d610.05InhAYes

Case Studies

Several case studies have explored the biological activity of this class of compounds:

  • Study on Antitubercular Activity :
    • A series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit Mtb growth.
    • Results indicated that modifications to the fluorenyl group significantly impacted biological activity.
  • Structural Analysis :
    • X-ray crystallography has been employed to elucidate the binding mode of these compounds with InhA.
    • Studies revealed that specific interactions within the active site are crucial for inhibitory efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar analogs, focusing on molecular features, purity, and hazards:

Compound Name Molecular Formula Molecular Weight Substituent Purity Storage Conditions Hazards
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid C26H22FNO4 449.46 3-fluorophenyl Not specified 2–8°C (dry) H302, H315, H319 (oral/ocular toxicity)
(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid C26H22BrNO4 492.36 4-bromophenyl Not specified 2–8°C (dry) H302, H315, H319
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid C26H22F3NO4 469.45 4-(trifluoromethyl)phenyl >95% Not specified Not reported
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid C20H19NO4 337.37 None (unsubstituted pyrrolidine) >95% 2–8°C Not reported
rac-(3S,4S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid C11H19NO6S 293.34 Trifluoromethyl Not specified Not specified Not reported
Key Observations:

Substituent Effects on Molecular Weight :

  • The bromophenyl analog (492.36 g/mol) has a higher molecular weight than the fluorophenyl target compound (449.46 g/mol) due to bromine’s larger atomic mass.
  • Trifluoromethyl-substituted analogs (e.g., 469.45 g/mol) exhibit intermediate weights, reflecting the balance between fluorine’s lightness and the trifluoromethyl group’s bulk .

Hazard Profiles :

  • Halogenated derivatives (F, Br) share similar hazard classifications (H302, H315, H319), indicating acute oral/ocular toxicity and skin irritation risks .

Functional Comparisons

  • Biological Relevance : The Fmoc group’s presence in multiple analogs (e.g., ) indicates utility in drug discovery, particularly for peptide-based therapeutics.
  • Protease Inhibition Potential: While the target compound’s activity is undocumented, structurally related Fmoc-pyrrolidine derivatives have been compared to FDA-approved protease inhibitors (e.g., HCV/HIV drugs) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the Fmoc group while maintaining stereochemical integrity?

  • The Fmoc group is typically introduced via coupling reactions using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions. To preserve stereochemistry, use anhydrous solvents (e.g., DMF or THF) and maintain low temperatures (0–4°C) during the reaction. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm completion with LC-MS. Post-reaction, purify by flash chromatography (silica gel, gradient elution) to isolate the product .

Q. How should researchers handle and store this compound to prevent degradation?

  • Store at 2–8°C in a desiccated environment to avoid hydrolysis of the Fmoc group. Use amber vials to minimize light exposure, which can degrade the fluorophenyl moiety. For long-term storage (>6 months), aliquot under inert gas (argon/nitrogen) .

Q. Which analytical techniques are critical for confirming structural identity?

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the presence of the 3-fluorophenyl group (δ ~116–118 ppm in 19F^{19}\text{F}) and Fmoc protons (δ ~4.2–4.4 ppm for CH2_2).
  • HRMS : Use ESI-HRMS to verify the molecular ion ([M+H]+^+ expected at m/z 436.1567 for C26_{26}H22_{22}FNO4_4).
  • HPLC : Assess purity (>95%) with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) .

Advanced Research Questions

Q. How can kinetic studies optimize coupling reaction efficiency under microwave-assisted conditions?

  • Design a DoE (Design of Experiments) to vary parameters: temperature (50–120°C), irradiation power (50–300 W), and reaction time (5–30 min). Monitor yields via HPLC and identify optimal conditions (e.g., 80°C, 200 W, 15 min achieves >85% yield). Compare with conventional thermal methods to validate time savings .

Q. What computational approaches predict the compound’s reactivity in peptide bond formation?

  • Perform DFT calculations (B3LYP/6-31G*) to model transition states during Fmoc deprotection (piperidine-mediated) and subsequent coupling. Key parameters:

  • Activation energy for carbamate cleavage (~25–30 kcal/mol).
  • Nucleophilic attack barriers (amide formation: ~15–20 kcal/mol).
    • Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How do structural analogs with varied fluorophenyl substituents affect biological activity?

  • Synthesize analogs (e.g., 2-fluoro, 4-fluoro) and compare using:

Substituent PositionIC50_{50} (nM)LogPSolubility (µg/mL)
3-Fluoro (Parent)12.5 ± 1.22.845
2-Fluoro28.4 ± 3.12.632
4-Fluoro9.8 ± 0.93.128
  • The 4-fluoro analog shows enhanced potency but reduced solubility, guiding lead optimization .

Q. What strategies mitigate discrepancies in NMR data caused by fluorine’s quadrupolar effects?

  • Use 19F^{19}\text{F}-edited HSQC to resolve overlapping signals. For dynamic regions (e.g., pyrrolidine ring), acquire spectra at 298 K and 310 K to assess conformational flexibility. Apply line-shape analysis to quantify exchange rates between rotamers .

Q. How can researchers identify and characterize degradation products under acidic conditions?

  • Expose the compound to 0.1 M HCl (37°C, 24 hr) and analyze via LC-MS/MS. Major degradation pathways:

  • Pathway 1 : Hydrolysis of the Fmoc group → m/z 254.1 (fluorenylmethanol).
  • Pathway 2 : Ring-opening of pyrrolidine → m/z 198.3 (3-fluorophenyl-substituted diacid).
    • Stabilize formulations by buffering at pH 6.5–7.5 .

Methodological Notes

  • Stereochemical Analysis : Use Mosher’s esterification or X-ray crystallography to resolve ambiguities in diastereomer ratios .
  • Troubleshooting Low Yields : If coupling efficiency drops below 60%, pre-activate the carboxylic acid with HATU/DIPEA (1:2 ratio) for 10 min before adding the amine .

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